molecular formula C21H26Cl2N2O5 B12768235 1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethane HCl CAS No. 131963-02-5

1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethane HCl

Cat. No.: B12768235
CAS No.: 131963-02-5
M. Wt: 457.3 g/mol
InChI Key: CIMXNIKHVDSPEU-UHFFFAOYSA-N
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Description

1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethane HCl is a synthetic organic compound It is characterized by its complex molecular structure, which includes acetoxy, chlorophenylcarbamoyloxy, and dimethylaminoethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethane HCl typically involves multiple steps, including:

    Formation of the acetoxy group: This can be achieved through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Introduction of the chlorophenylcarbamoyloxy group: This step may involve the reaction of a chlorophenyl isocyanate with a phenol derivative.

    Attachment of the dimethylaminoethoxy group: This can be done through nucleophilic substitution reactions using dimethylaminoethanol and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethane HCl can undergo various chemical reactions, including:

    Oxidation: The acetoxy group can be oxidized to form carboxylic acids or ketones.

    Reduction: The chlorophenylcarbamoyloxy group can be reduced to form amines or alcohols.

    Substitution: The dimethylaminoethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetoxy group may yield acetic acid, while reduction of the chlorophenylcarbamoyloxy group may yield chlorophenylamine.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or tool for studying biological processes.

    Medicine: As a potential therapeutic agent or drug candidate.

    Industry: As a component in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethane HCl would depend on its specific interactions with molecular targets. These could include:

    Binding to receptors: The compound may interact with specific receptors on cell surfaces, triggering a cascade of biochemical events.

    Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, affecting metabolic pathways.

    Modulation of signaling pathways: The compound may influence intracellular signaling pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethane
  • 1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-diethylamino)ethoxy)ethane

Uniqueness

1-Acetoxy-1-(3-(3-chlorophenylcarbamoyloxy)phenyl)-2-(2-(N,N-dimethylamino)ethoxy)ethane HCl is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

131963-02-5

Molecular Formula

C21H26Cl2N2O5

Molecular Weight

457.3 g/mol

IUPAC Name

[1-[3-[(3-chlorophenyl)carbamoyloxy]phenyl]-2-[2-(dimethylamino)ethoxy]ethyl] acetate;hydrochloride

InChI

InChI=1S/C21H25ClN2O5.ClH/c1-15(25)28-20(14-27-11-10-24(2)3)16-6-4-9-19(12-16)29-21(26)23-18-8-5-7-17(22)13-18;/h4-9,12-13,20H,10-11,14H2,1-3H3,(H,23,26);1H

InChI Key

CIMXNIKHVDSPEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(COCCN(C)C)C1=CC(=CC=C1)OC(=O)NC2=CC(=CC=C2)Cl.Cl

Origin of Product

United States

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